molecular formula C31H45N5O10 B114694 5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine CAS No. 149970-61-6

5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine

Cat. No. B114694
M. Wt: 647.7 g/mol
InChI Key: BGHIQDBPGOFVES-KPVDWXPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DAPD and has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of DAPD involves the inhibition of viral DNA synthesis through the incorporation of DAPD into the viral DNA chain. This incorporation results in the termination of the DNA chain and the inhibition of viral replication. Additionally, DAPD inhibits the cellular enzymes involved in the synthesis of nucleotides and nucleosides, leading to the inhibition of DNA synthesis and cell growth.

Biochemical And Physiological Effects

DAPD has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. Additionally, DAPD has been found to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides. DAPD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

DAPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DAPD has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of DAPD in lab experiments. DAPD can be toxic to cells at high concentrations, and its effects on normal cells are not well understood. Additionally, DAPD is not effective against all viruses and may require combination therapy with other antiviral agents.

Future Directions

There are several future directions for the study of DAPD. One area of research is the development of new analogs of DAPD with improved antiviral and anticancer activity. Additionally, the use of DAPD in combination therapy with other antiviral agents is an area of ongoing research. Finally, the study of the biochemical and physiological effects of DAPD on normal cells is an important area of future research.

Synthesis Methods

The synthesis of DAPD involves the reaction of 5'-deoxyuridine with N-(2-decanoylamino-3-hydroxy-3-phenylpropionyl)glycine in the presence of a coupling reagent. The reaction proceeds through the formation of an amide bond between the carboxyl group of the glycine molecule and the amino group of the uridine molecule. The resulting product is then purified through a series of chromatography steps to obtain pure DAPD.

Scientific Research Applications

DAPD has been extensively studied for its potential applications in scientific research. It has been found to have antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. DAPD has also been shown to have anticancer activity through the inhibition of DNA synthesis. Additionally, DAPD has been used as a tool for studying the metabolism of nucleotides and nucleosides in cells.

properties

CAS RN

149970-61-6

Product Name

5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine

Molecular Formula

C31H45N5O10

Molecular Weight

647.7 g/mol

IUPAC Name

[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate

InChI

InChI=1S/C31H45N5O10/c1-2-3-4-5-6-7-11-14-23(37)34-21(26(40)20-12-9-8-10-13-20)19-45-31(44)33-18-25(39)32-17-22-27(41)28(42)29(46-22)36-16-15-24(38)35-30(36)43/h8-10,12-13,15-16,21-22,26-29,40-42H,2-7,11,14,17-19H2,1H3,(H,32,39)(H,33,44)(H,34,37)(H,35,38,43)/t21?,22-,26?,27-,28-,29-/m1/s1

InChI Key

BGHIQDBPGOFVES-KPVDWXPUSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O

SMILES

CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O

Canonical SMILES

CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O

synonyms

5'-((N-(2-decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine
PP 36
PP-36
PP36

Origin of Product

United States

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